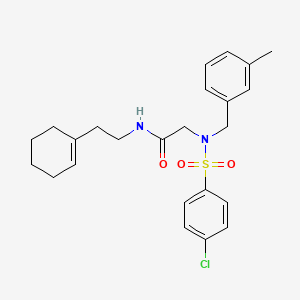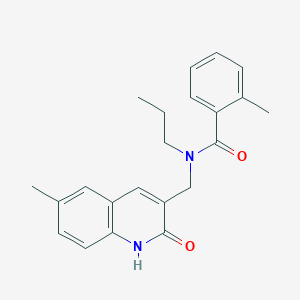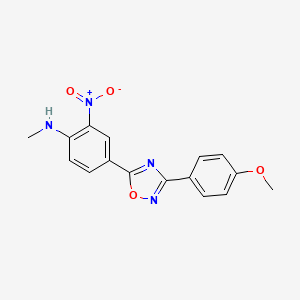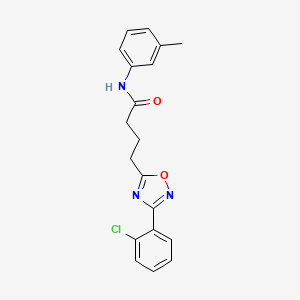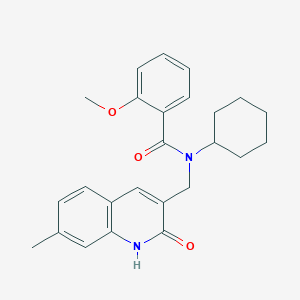
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide, also known as CXB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CXB is a selective antagonist of the TRPA1 ion channel, which is involved in pain perception and inflammation. In
作用機序
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide exerts its effects by selectively blocking the TRPA1 ion channel, which is involved in pain perception and inflammation. TRPA1 is activated by various stimuli, including oxidative stress, temperature changes, and chemical irritants. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide binds to the channel and prevents its activation, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have antioxidant and neuroprotective effects. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has also been shown to modulate immune responses, suggesting potential applications in autoimmune diseases.
実験室実験の利点と制限
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has several advantages for lab experiments. It is a selective TRPA1 antagonist, which allows for specific targeting of the channel. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide is also stable and can be easily synthesized in high yields and purity. However, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
For research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide include its potential therapeutic applications, development of more potent and selective TRPA1 antagonists, investigation of its effects on other ion channels and receptors, and improved synthesis methods.
合成法
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves a multistep process, starting with the condensation of 2-hydroxy-7-methylquinoline-3-carboxaldehyde with 2-methoxybenzylamine to form the intermediate compound. The intermediate is then reacted with cyclohexyl isocyanate to obtain the final product, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide. The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been optimized to produce high yields and purity, making it suitable for various research applications.
科学的研究の応用
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a therapeutic agent for pain and inflammation. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to be effective in reducing pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and colitis.
特性
IUPAC Name |
N-cyclohexyl-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-12-13-18-15-19(24(28)26-22(18)14-17)16-27(20-8-4-3-5-9-20)25(29)21-10-6-7-11-23(21)30-2/h6-7,10-15,20H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDDAONTQCCDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

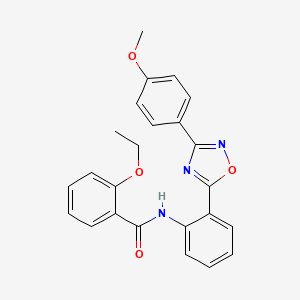
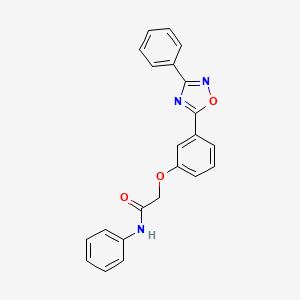
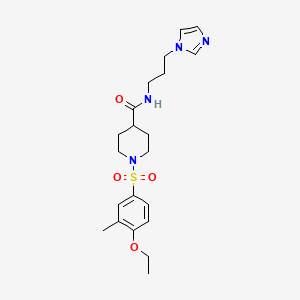
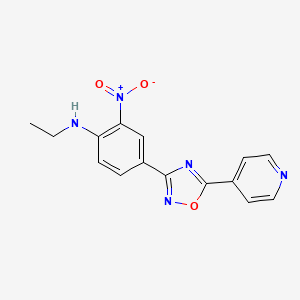
![4-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7690774.png)


![4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690792.png)
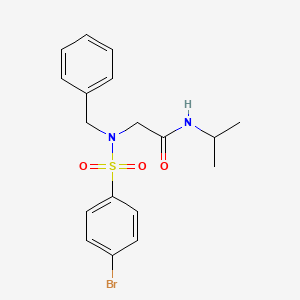
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)
